4-(Chlorodiphenylmethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRMXNBDKQMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chlorodiphenylmethyl Pyridine Hydrochloride
Retrosynthetic Analysis and Key Precursors for 4-(Chlorodiphenylmethyl)pyridine (B3052555) Hydrochloride
A retrosynthetic analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride reveals a logical disconnection strategy. The final hydrochloride salt can be conceptually derived from the free base, 4-(Chlorodiphenylmethyl)pyridine. The primary disconnection point is the carbon-chlorine bond, leading back to the tertiary alcohol, Diphenyl(pyridin-4-yl)methanol. This alcohol is a crucial intermediate in the synthetic pathway.
Further disconnection of Diphenyl(pyridin-4-yl)methanol at the carbon-carbon bond between the pyridine (B92270) ring and the methanolic carbon suggests two primary synthetic routes. The first involves the addition of a diphenylmethyl organometallic reagent to a 4-functionalized pyridine. A more common and practical approach, however, involves the addition of a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to a 4-acylpyridine, specifically 4-Benzoylpyridine (B1666322).
This leads to the identification of the following key precursors:
4-Benzoylpyridine: This ketone serves as the electrophilic substrate for the introduction of the second phenyl group.
Phenylmagnesium bromide (or Phenyllithium): These organometallic reagents act as nucleophiles to attack the carbonyl group of 4-Benzoylpyridine.
Diphenyl(pyridin-4-yl)methanol: This tertiary alcohol is the immediate precursor to the final chlorinated product.
A chlorinating agent (e.g., Thionyl chloride or Hydrochloric acid): Required for the conversion of the tertiary alcohol to the corresponding chloride.
Conventional Synthetic Routes to Substituted Pyridine Cores
The synthesis of the 4-substituted pyridine core is a foundational step in the preparation of this compound. Various classical methods in heterocyclic chemistry can be employed to construct the pyridine ring system with the desired substitution pattern.
Approaches to 4-Substituted Pyridine Ring Systems
The synthesis of 4-substituted pyridines can be achieved through several established methodologies. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction typically involving an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While versatile, this method often requires subsequent functional group manipulations to arrive at the desired 4-substituted precursor.
A more direct route to key intermediates like 4-Benzoylpyridine often starts from readily available pyridine derivatives. For instance, 4-cyanopyridine (B195900) can serve as a precursor. The reaction of 4-cyanopyridine with a Grignard reagent like phenylmagnesium bromide leads to the formation of an imine intermediate, which upon acidic hydrolysis, yields 4-Benzoylpyridine.
Another classical approach is the Friedel-Crafts acylation of benzene (B151609) with a pyridine-4-carbonyl derivative. For example, isonicotinoyl chloride (pyridine-4-carbonyl chloride) can react with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to produce 4-Benzoylpyridine.
| Precursor | Reagent(s) | Product |
| 4-Cyanopyridine | 1. Phenylmagnesium bromide 2. H3O+ | 4-Benzoylpyridine |
| Isonicotinoyl chloride | Benzene, AlCl3 | 4-Benzoylpyridine |
Introduction of the Chlorodiphenylmethyl Substituent
With the 4-substituted pyridine core, specifically 4-Benzoylpyridine, in hand, the next crucial step is the introduction of the diphenylmethyl group. This is typically achieved through a Grignard reaction. The addition of phenylmagnesium bromide to 4-Benzoylpyridine in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) results in the formation of the magnesium alkoxide of Diphenyl(pyridin-4-yl)methanol. Subsequent workup with an aqueous acid neutralizes the alkoxide and furnishes the tertiary alcohol.
The final step in the synthesis of the free base is the conversion of the hydroxyl group in Diphenyl(pyridin-4-yl)methanol to a chlorine atom. This transformation can be accomplished using various chlorinating agents. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). The reaction of the alcohol with thionyl chloride readily produces 4-(Chlorodiphenylmethyl)pyridine, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgpku.edu.cndoubtnut.comsciencemadness.org The formation of the hydrochloride salt can be achieved by treating the resulting free base with hydrochloric acid.
Alternatively, direct treatment of Diphenyl(pyridin-4-yl)methanol with concentrated hydrochloric acid can also yield the desired product, although this method may require more forcing conditions.
| Starting Material | Reagent(s) | Product |
| 4-Benzoylpyridine | Phenylmagnesium bromide | Diphenyl(pyridin-4-yl)methanol |
| Diphenyl(pyridin-4-yl)methanol | Thionyl chloride (SOCl₂) | 4-(Chlorodiphenylmethyl)pyridine |
| 4-(Chlorodiphenylmethyl)pyridine | HCl | This compound |
Advanced and Stereoselective Synthetic Strategies
Beyond the conventional methods, advanced synthetic strategies, including catalytic and stereoselective approaches, offer more efficient and elegant routes to this compound and its chiral analogs. These methods often provide higher yields, milder reaction conditions, and the potential for enantiocontrol.
Catalytic Reaction Pathways in Chlorodiphenylmethylpyridine Hydrochloride Synthesis
Catalytic methods can be employed at various stages of the synthesis. For instance, the formation of the 4-substituted pyridine ring can be facilitated by transition metal catalysis. Cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce the benzoyl group at the 4-position of the pyridine ring, starting from a 4-halopyridine and a suitable benzoylating agent.
In the introduction of the diphenylmethyl group, catalytic transfer hydrogenation of 4-benzoylpyridine using a suitable catalyst and a hydrogen donor could in principle lead to diphenyl(pyridin-4-yl)methanol, although the Grignard addition is more direct for this specific transformation.
More relevant to this scaffold is the catalytic reduction of the intermediate alcohol, diphenyl(pyridin-4-yl)methanol, to 4-(diphenylmethyl)pyridine. While not directly leading to the chloro-derivative, this demonstrates the utility of catalysis in modifying the core structure.
Exploration of Asymmetric Synthetic Routes for Related Chiral Analogs
The central carbon of the chlorodiphenylmethyl group is a stereocenter if the two phenyl groups are not identical. Even with two identical phenyl groups, the molecule can be prochiral, and the synthesis of chiral analogs is of significant interest. Asymmetric synthesis of chiral diaryl(pyridin-4-yl)methanols serves as a key strategy for accessing enantiomerically enriched analogs.
One prominent approach is the catalytic asymmetric addition of organometallic reagents to 4-benzoylpyridine. The use of a chiral catalyst can induce enantioselectivity in the formation of the tertiary alcohol. Chiral ligands, often in conjunction with a metal center such as zinc, rhodium, or iridium, can create a chiral environment that favors the formation of one enantiomer over the other. google.comrsc.org
For example, the asymmetric addition of diethylzinc (B1219324) to 4-benzoylpyridine in the presence of a chiral amino alcohol catalyst can produce the corresponding chiral ethyl(phenyl)(pyridin-4-yl)methanol with high enantiomeric excess. While not a direct synthesis of the diphenyl analog, this illustrates the principle of catalytic asymmetric addition to the 4-acylpyridine core.
Furthermore, the asymmetric reduction of 4-benzoylpyridine using chiral reducing agents or catalytic asymmetric hydrogenation can also provide access to chiral secondary alcohols, which can then be further functionalized. While this would lead to a secondary alcohol, it is a relevant strategy in the broader context of synthesizing chiral pyridine-containing methanols.
| Reaction Type | Catalyst/Reagent | Product Type |
| Asymmetric Grignard Addition | Chiral Ligand + Metal Salt | Enantioenriched Tertiary Alcohol |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalyst | Enantioenriched Secondary Alcohol |
| Asymmetric Transfer Hydrogenation | Chiral Catalyst + H-donor | Enantioenriched Secondary Alcohol |
These advanced and stereoselective methods open avenues for the synthesis of a diverse range of chiral molecules related to 4-(Chlorodiphenylmethyl)pyridine, which are valuable for various applications in medicinal chemistry and materials science.
Reaction Optimization and Process Scale-Up Considerations in Laboratory Settings
Optimizing the chlorination reaction is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters for optimization include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.
Reaction Optimization:
For the chlorination of diphenyl(pyridin-4-yl)methanol, thionyl chloride is a suitable reagent. rsc.org The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or chloroform, to prevent unwanted side reactions. The temperature should be carefully controlled; initiating the reaction at a low temperature (e.g., 0 °C) and then allowing it to proceed at room temperature or with gentle heating can help to control the exothermic nature of the reaction and prevent degradation of the product. patsnap.com The stoichiometry of the reagents is also important; a slight excess of the chlorinating agent is often used to ensure complete conversion of the alcohol. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
The following table outlines key parameters and their typical ranges for the optimization of the chlorination of diphenyl(pyridin-4-yl)methanol:
| Parameter | Typical Range/Condition | Rationale |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, Phosphorus pentachloride | Effective for converting tertiary alcohols to chlorides. Thionyl chloride is often preferred due to gaseous byproducts. rsc.org |
| Solvent | Dichloromethane, Chloroform, Toluene | Inert aprotic solvents that do not react with the chlorinating agent. rsc.org |
| Temperature | 0 °C to reflux | Initial cooling helps to control the exothermicity of the reaction. Subsequent heating may be required to drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Monitored by TLC to determine the point of complete consumption of the starting material. |
| Stoichiometry | 1.1 - 1.5 equivalents of chlorinating agent | A slight excess ensures complete conversion of the alcohol. |
Process Scale-Up Considerations in a Laboratory Setting:
When scaling up the synthesis from a research scale to a larger laboratory scale (e.g., multi-gram quantities), several factors must be considered to ensure safety and maintain product quality.
Heat Management: The reaction of alcohols with chlorinating agents like thionyl chloride is often exothermic. rsc.org On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, careful control of the addition rate of the chlorinating agent and efficient cooling of the reaction vessel are crucial to prevent a runaway reaction.
Off-Gassing: The chlorination reaction generates gaseous byproducts such as SO₂ and HCl. rsc.org A robust gas scrubbing system is necessary to safely neutralize these corrosive and toxic gases before they are released into the atmosphere.
Reagent Handling: Thionyl chloride and other chlorinating agents are corrosive and moisture-sensitive. rsc.org Appropriate personal protective equipment (PPE) must be worn, and all manipulations should be carried out in a well-ventilated fume hood. Anhydrous conditions should be maintained to prevent the decomposition of the chlorinating agent.
Mixing: Efficient stirring is essential to ensure uniform temperature and concentration throughout the reaction mixture, especially on a larger scale.
Work-up and Isolation: The work-up procedure, which typically involves quenching the excess chlorinating agent and washing the organic phase, needs to be carefully designed to handle larger volumes safely. The choice of quenching agent (e.g., water, ice, or a basic solution) should be made with consideration for the exothermicity of the quench.
Purification and Isolation Techniques for Research-Grade Material
To obtain research-grade this compound, rigorous purification is necessary to remove any unreacted starting materials, byproducts, and impurities. The primary method for purifying solid organic compounds is recrystallization.
The selection of an appropriate solvent system is the most critical aspect of a successful recrystallization. mt.com An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
For a hydrochloride salt like this compound, a polar protic solvent or a mixture of solvents is often effective. Potential solvent systems for recrystallization could include:
Ethanol/Water: The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool slowly.
Isopropanol: This solvent may provide the desired solubility profile for recrystallization.
Acetone/Water: Similar to the ethanol/water system, this combination can be effective for purifying polar compounds.
Chloroform/Ethyl Acetate: A mixture of a good solvent (chloroform) and a poor solvent (ethyl acetate) can also be used for recrystallization. rochester.edu
The general procedure for recrystallization involves the following steps:
Dissolving the crude product in a minimum amount of a suitable hot solvent.
Hot filtration, if necessary, to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
Isolating the purified crystals by vacuum filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals under vacuum to remove any residual solvent.
The purity of the recrystallized this compound should be assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Functional Derivatization of 4 Chlorodiphenylmethyl Pyridine Hydrochloride
Reactivity at the Pyridine (B92270) Nitrogen Center
The nitrogen atom of the pyridine ring in 4-(chlorodiphenylmethyl)pyridine (B3052555) hydrochloride possesses a lone pair of electrons in an sp² hybrid orbital. In its hydrochloride salt form, this lone pair is protonated, rendering the nitrogen atom electrophilic and significantly diminishing its basicity and nucleophilicity.
For the pyridine nitrogen to participate in reactions characteristic of a tertiary amine, neutralization with a base is required to deprotonate the pyridinium (B92312) ion and liberate the free base, 4-(chlorodiphenylmethyl)pyridine. Once in its free base form, the nitrogen atom can act as a nucleophile and a base.
Key reactions involving the pyridine nitrogen include:
N-Alkylation: The free base can react with alkyl halides to form quaternary pyridinium salts. The reaction rate and feasibility can be influenced by the steric bulk of the alkylating agent.
N-Oxidation: Treatment of the free base with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid, can yield the corresponding pyridine N-oxide. chemtube3d.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. chemtube3d.comscripps.edu
Coordination to Metal Centers: The lone pair of the nitrogen atom allows it to act as a ligand, coordinating to various metal centers to form coordination complexes. The steric hindrance imposed by the bulky diphenylmethyl group at the 4-position may influence the stability and geometry of these complexes. rsc.org
Electrophilic and Nucleophilic Reactivity of the Chlorodiphenylmethyl Group
The chlorodiphenylmethyl group is the primary site of nucleophilic reactivity in the molecule. The carbon atom attached to the chlorine is a benzylic and secondary carbon, which can stabilize a carbocation intermediate. This feature makes the chlorine atom a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution: The molecule is expected to readily undergo SN1-type reactions due to the stability of the resulting diphenylmethyl carbocation, which is resonance-stabilized by the two adjacent phenyl rings. It can also participate in SN2 reactions. youtube.comlibretexts.orgyoutube.com Common nucleophiles that can displace the chloride ion include:
Hydroxide ions, to form the corresponding alcohol, diphenyl(4-pyridyl)methanol.
Alkoxides, to yield ethers.
Cyanide, to introduce a nitrile group.
Amines, to form various substituted amine derivatives.
Thiols, to generate thioethers.
The general scheme for nucleophilic substitution is presented below:
| Nucleophile (Nu⁻) | Product | Reaction Type |
|---|---|---|
| OH⁻ | 4-(Hydroxydiphenylmethyl)pyridine | SN1/SN2 |
| RO⁻ | 4-((Alkoxy)diphenylmethyl)pyridine | SN1/SN2 |
| CN⁻ | 4-(Cyanodiphenylmethyl)pyridine | SN1/SN2 |
| RNH₂ | 4-((Alkylamino)diphenylmethyl)pyridine | SN1/SN2 |
| RSH | 4-((Alkylthio)diphenylmethyl)pyridine | SN1/SN2 |
Electrophilic Reactivity: The two phenyl rings of the diphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The substitution pattern (ortho, meta, or para) on the phenyl rings will be directed by the activating/deactivating nature of the pyridyl-substituted methyl group and any existing substituents on the rings. Due to the electron-withdrawing nature of the pyridinium ring (in the hydrochloride form), electrophilic substitution on the phenyl rings might require forcing conditions.
Synthesis of Novel Derivatives and Analogs for Structure-Activity Relationship (SAR) Probes
The versatile reactivity of 4-(chlorodiphenylmethyl)pyridine hydrochloride allows for the systematic synthesis of a wide array of derivatives, which are valuable for establishing structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.govnih.gov
Modifications of the chlorodiphenylmethyl group can be achieved through several synthetic strategies:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro) onto the phenyl rings can be accomplished either by starting with appropriately substituted benzophenones before the synthesis of the parent compound or by direct electrophilic substitution on the existing phenyl rings. These modifications can modulate the electronic and steric properties of the molecule.
Replacement of the Chloride: As detailed in section 3.2, the chloride can be displaced by a wide range of nucleophiles to introduce diverse functional groups at the benzylic position. This allows for the exploration of how different functionalities at this position affect biological activity or material properties.
The pyridine ring itself can be a target for further functionalization, although the presence of the bulky 4-substituent may pose steric challenges. cdnsciencepub.com
Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the protonated nitrogen in the hydrochloride form. quora.comquora.comaklectures.com Reactions such as nitration or halogenation typically require harsh conditions and tend to occur at the 3- and 5-positions. quora.comquora.comyoutube.com
Functionalization via N-Oxide: A more effective strategy for introducing substituents onto the pyridine ring involves the initial formation of the pyridine N-oxide. chemtube3d.comquimicaorganica.org The N-oxide is more amenable to electrophilic substitution, which preferentially occurs at the 4-position. However, since the 4-position is already substituted, reactions may be directed to the 2- and 6-positions. The N-oxide can also facilitate nucleophilic substitution at the 2- and 6-positions. The N-oxide can later be removed by reduction if desired. scripps.eduquimicaorganica.orgyoutube.com
Metalation: Direct deprotonation of the pyridine ring at the 2- or 3-position using strong bases like organolithium reagents, followed by quenching with an electrophile, is a powerful method for introducing substituents. The regioselectivity of this process can be influenced by directing groups and reaction conditions.
The pyridine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. ias.ac.innih.govmdpi.com This is a common strategy in drug discovery to create more rigid and structurally complex molecules with potentially enhanced biological activity.
The synthesis of such fused systems typically involves the introduction of appropriate functional groups on the pyridine ring, which can then undergo intramolecular cyclization reactions. For example, introducing an amine and a carboxylic acid group on adjacent positions of the pyridine ring could allow for the formation of a fused pyridopyrimidinone system. Similarly, functional groups at the 3- and 4-positions could be used to construct fused systems like pyrido[3,4-b]indoles or other related heterocycles. The specific synthetic routes would depend on the target fused system and the functional group handles introduced onto the pyridine scaffold. ias.ac.innih.govmdpi.com
Utility as a Versatile Chemical Reagent or Intermediate in Organic Synthesis
Given its chemical reactivity, this compound is a useful intermediate in multi-step organic syntheses.
Introduction of the Diphenylmethyl (Benzhydryl) Moiety: This compound serves as a reagent for introducing the bulky, lipophilic diphenylmethyl group onto various molecules. This can be achieved through nucleophilic substitution reactions where the target molecule acts as the nucleophile, displacing the chloride.
Precursor for Pyridine-Containing Ligands: The pyridine nitrogen can act as a coordination site for metal catalysts. Derivatization of the chlorodiphenylmethyl group can lead to the synthesis of novel ligands with tailored steric and electronic properties for applications in catalysis.
Building Block for Pharmaceutical Scaffolds: The diphenylmethyl moiety is present in a number of biologically active compounds. This compound can therefore be a key starting material or intermediate in the synthesis of novel drug candidates. For instance, the synthesis of 4-(diphenylmethyl)pyridine can be achieved from diphenyl-4-pyridyl-methanol, a derivative of the title compound. prepchem.com
The reactivity at both the benzylic carbon and the pyridine ring allows for a modular approach to the synthesis of complex molecules with a central pyridine core.
Computational and Theoretical Investigations of 4 Chlorodiphenylmethyl Pyridine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications in Characterization
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For 4-(Chlorodiphenylmethyl)pyridine (B3052555) hydrochloride, DFT calculations can be employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles.
A hypothetical DFT study of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would likely reveal key structural features. ijcrt.org For example, the C-Cl bond length would be a critical parameter, as would the bond lengths and angles within the pyridine (B92270) ring and the phenyl groups. The charge distribution across the molecule, influenced by the electronegative chlorine and nitrogen atoms, can also be quantified. Mulliken and Natural Population Analysis (NPA) are common methods to assign partial atomic charges, which are crucial for understanding electrostatic interactions. ijcrt.org
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Value |
|---|---|
| C-Cl Bond Length (Å) | 1.78 |
| C-N (pyridine) Bond Length (Å) | 1.34 |
| C-C (phenyl) Bond Length (Å) | 1.39 |
| C-N-C (pyridine) Bond Angle (°) | 117.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular fragments.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. malayajournal.org
For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the pyridine nucleus, while the LUMO may be distributed over the pyridine ring and the chlorodiphenylmethyl moiety, particularly the C-Cl antibonding orbital. The energy difference between these orbitals would provide a quantitative measure of the molecule's reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity profile. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.8 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior. nih.gov
Due to the presence of multiple single bonds, the phenyl and pyridine rings in this compound can rotate, leading to a multitude of possible conformations. A systematic conformational search or, more effectively, an MD simulation can reveal the low-energy conformers and their relative populations. nih.gov An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a certain period. researchgate.net This would allow for the observation of conformational transitions and the identification of the most stable and populated conformational states. Such studies are critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
In Silico Prediction of Potential Binding Interactions with Biological Macromolecules
Understanding how a small molecule like this compound might interact with biological targets such as proteins is a cornerstone of medicinal chemistry and drug discovery. In silico methods like molecular docking and the prediction of druglikeness properties provide valuable initial assessments of a compound's therapeutic potential.
Molecular Docking Studies with Hypothetical Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com In the context of drug discovery, docking is used to predict how a ligand (the small molecule) might bind to the active site of a target protein. For this compound, docking studies could be performed against a range of hypothetical protein targets to explore its potential biological activities.
The process would involve obtaining the three-dimensional structure of a target protein (e.g., from the Protein Data Bank) and then using a docking algorithm to place the this compound molecule into the protein's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could stabilize the ligand-protein complex.
Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|
| -8.5 | LEU83, VAL91 | Hydrophobic |
| LYS30 | Hydrogen Bond (with Pyridine N) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs of molecular docking studies.
Ligand Efficiency and Druglikeness Profiling (Computational Models)
Beyond just binding affinity, it is important to assess the "druglikeness" of a compound, which refers to its similarity to known drugs in terms of physicochemical properties. plos.org Several computational models and rules of thumb have been developed for this purpose, with Lipinski's Rule of Five being one of the most well-known. nih.gov These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can provide further insights into a compound's pharmacokinetic profile. cmjpublishers.com For this compound, these computational models would be used to predict its oral bioavailability, membrane permeability, and potential for metabolic liabilities. Ligand efficiency metrics, which relate binding affinity to the size of the molecule, can also be calculated to assess the quality of the compound as a starting point for drug development.
Table 4: Hypothetical In Silico Druglikeness and ADME Properties of this compound
| Property | Predicted Value | Compliance with Rules |
|---|---|---|
| Molecular Weight | 322.25 g/mol | Yes (Lipinski) |
| LogP | 4.2 | Yes (Lipinski) |
| Hydrogen Bond Donors | 1 (from hydrochloride) | Yes (Lipinski) |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Yes (Lipinski) |
Note: The data in this table is hypothetical and for illustrative purposes, based on common druglikeness prediction parameters.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights into the energetic landscapes and the transient structures that govern chemical transformations. While, to date, specific computational studies simulating the reaction mechanisms and transition states for this compound are not available in peer-reviewed literature, the well-established principles of physical organic chemistry and computational studies on analogous systems can provide a robust framework for understanding its likely reactive pathways.
The formation and subsequent reactions of this compound would primarily be centered around nucleophilic substitution at the saturated carbon atom bonded to the two phenyl groups, the pyridine ring, and the chlorine atom. The two principal mechanisms for such a substitution are the unimolecular (SN1) and bimolecular (SN2) pathways. chemtube3d.com Computational simulations, typically employing Density Functional Theory (DFT), are instrumental in distinguishing between these mechanisms by calculating the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. scispace.comnih.gov
Plausible Reaction Pathways and Theoretical Scrutiny
The central question for the reactivity of the precursor to this compound, 4-(chlorodiphenylmethyl)pyridine, is whether the chloride ion departs before the pyridine nitrogen attacks (SN1) or if the attack and departure are concerted (SN2).
The SN1 Pathway: This stepwise mechanism involves the initial, rate-limiting heterolysis of the carbon-chlorine bond to form a diphenylmethyl carbocation intermediate. masterorganicchemistry.com This carbocation is significantly stabilized by resonance delocalization of the positive charge across the two phenyl rings. The stability of such benzhydryl-type carbocations is well-documented, making the SN1 pathway highly probable. researchgate.netacs.org In a subsequent, rapid step, the nucleophilic nitrogen of a pyridine molecule would attack the carbocation to form the final product. Computational studies on the solvolysis of benzhydryl chlorides have extensively modeled the formation and stability of these carbocation intermediates. researchgate.netbuffalo.edu These simulations focus on calculating the Gibbs free energy of ionization (ΔG‡) and characterizing the planar geometry of the carbocation.
The SN2 Pathway: This mechanism involves a single, concerted step where the incoming pyridine nucleophile attacks the carbon center at the same time as the chloride leaving group departs. chemtube3d.com This process would proceed through a five-coordinate transition state. Computational simulations of SN2 reactions focus on locating this transition state structure and calculating its energy, which represents the activation barrier for the reaction. DFT studies on the nucleophilic substitution of pyridine with various electrophiles have shown that the transition state's geometry and energy are highly dependent on the substrate and solvent. scispace.comrsc.org For a sterically hindered substrate like a diphenylmethyl chloride, the SN2 pathway is generally considered less favorable due to the significant steric hindrance posed by the two phenyl groups, which would impede the backside attack of the nucleophile.
Illustrative Computational Data for Analogous Reactions
In the absence of specific data for this compound, the following tables present illustrative, hypothetical data based on computational studies of similar benzhydryl chloride systems and pyridine nucleophilic substitutions. These values represent typical outputs from DFT calculations and are used here to exemplify the energetic differences between SN1 and SN2 pathways for a sterically hindered substrate.
Table 1: Illustrative Calculated Energies for a Hypothetical SN1 Pathway
| Parameter | Description | Illustrative Energy (kcal/mol) |
| ΔG‡ (Ionization) | Gibbs free energy of activation for C-Cl bond cleavage to form the carbocation intermediate. | +18.5 |
| ΔG (Intermediate) | Relative Gibbs free energy of the diphenylmethyl carbocation intermediate. | +10.2 |
| ΔG‡ (Attack) | Gibbs free energy of activation for the nucleophilic attack of pyridine on the carbocation. | +2.5 |
| ΔG (Reaction) | Overall Gibbs free energy of the reaction. | -15.0 |
This interactive table contains hypothetical data for educational purposes.
Table 2: Illustrative Calculated Energies for a Hypothetical SN2 Pathway
| Parameter | Description | Illustrative Energy (kcal/mol) |
| ΔG‡ (SN2) | Gibbs free energy of activation for the concerted nucleophilic substitution. | +28.0 |
| ΔG (Reaction) | Overall Gibbs free energy of the reaction. | -15.0 |
This interactive table contains hypothetical data for educational purposes.
The illustrative data highlights that for a sterically hindered system like a diphenylmethyl chloride, the activation energy for the SN1 pathway is significantly lower than for the SN2 pathway, indicating that the reaction would predominantly proceed through a carbocation intermediate. Computational simulations would further analyze the transition state geometries, confirming, for instance, the trigonal planar nature of the carbocation in the SN1 pathway versus the trigonal bipyramidal geometry of the SN2 transition state. The role of the solvent is also a critical component of these simulations, as polar solvents can significantly stabilize the charged intermediates and transition states, favoring the SN1 mechanism. nih.govnih.gov
Exploratory Biological Investigations of 4 Chlorodiphenylmethyl Pyridine Hydrochloride and Its Research Analogues
Investigation of Cellular and Molecular Target Engagement (In Vitro Systems)
Hypothetical Receptor Binding Assays
While no specific receptor binding data for 4-(Chlorodiphenylmethyl)pyridine (B3052555) hydrochloride has been identified, studies on analogous compounds with a pyridine (B92270) core and aryl substituents suggest potential interactions with various receptors. For instance, certain 1,4-dihydropyridine derivatives have been evaluated for their affinity to adenosine receptors. nih.gov
A study on 6-phenyl-1,4-dihydropyridine derivatives demonstrated selective antagonism for the A3 adenosine receptor. The affinity of these compounds was determined through radioligand binding assays. For example, a 5-benzyl, 3-ethyl ester 4-phenylethynyl derivative displayed a Kᵢ value of 31.4 nM at A3 receptors, with over 1300-fold selectivity against A1 receptors. nih.gov Another derivative, a 5-benzyl ester 4-trans-β-styryl compound, showed a Kᵢ of 58.3 nM at A3 receptors and was more than 1700-fold selective over A1 and A2A receptors. nih.gov
These findings in structurally related, albeit different, pyridine derivatives highlight the potential for this chemical scaffold to interact with specific G protein-coupled receptors. The diphenylmethyl group in 4-(Chlorodiphenylmethyl)pyridine hydrochloride would introduce significant steric bulk and lipophilicity, which would undoubtedly influence its receptor binding profile compared to the studied dihydropyridines.
Table 1: Hypothetical Receptor Binding Affinities of Research Analogues This table presents data from research analogues and does not represent the binding profile of this compound.
| Compound Analogue | Receptor Target | Binding Affinity (Kᵢ) | Selectivity |
| 5-benzyl, 3-ethyl ester 4-phenylethynyl-1,4-dihydropyridine | Adenosine A3 | 31.4 nM | >1300-fold vs. A1 |
| 5-benzyl ester 4-trans-β-styryl-1,4-dihydropyridine | Adenosine A3 | 58.3 nM | >1700-fold vs. A1/A2A |
Enzyme Inhibition Studies in Cell-Free Systems
Research into pyridine derivatives has revealed inhibitory activity against several enzymes. A new series of pyridine derivatives with a carbamic or amidic function were synthesized and evaluated as cholinesterase inhibitors. One carbamate derivative emerged as a potent human acetylcholinesterase (hAChE) inhibitor with an IC₅₀ value of 0.153 µM. nih.gov Another carbamate from the same series was identified as the most potent inhibitor of human butyrylcholinesterase (hBChE), with an IC₅₀ of 0.828 µM. nih.gov
Furthermore, studies on pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their potential as carbonic anhydrase (CA) inhibitors. These compounds exhibited varying degrees of inhibition against different human CA isoforms (hCA I, II, IX, and XII). mdpi.com For instance, some of these derivatives showed inhibition constants (Kᵢ) in the nanomolar range against hCA I, with the most potent compounds being more effective than the standard inhibitor acetazolamide. mdpi.com
The relevance of these findings to this compound is hypothetical. The presence of the diphenylmethyl group would significantly alter the shape, size, and electronic properties of the molecule compared to the studied inhibitors, thus influencing its potential interactions with enzyme active sites.
Table 2: Enzyme Inhibition by Research Analogues This table presents data from research analogues and does not represent the enzyme inhibitory activity of this compound.
| Compound Analogue Class | Enzyme Target | Potency (IC₅₀ / Kᵢ) |
| Pyridine carbamate derivative | Human Acetylcholinesterase (hAChE) | IC₅₀ = 0.153 µM |
| Pyridine carbamate derivative | Human Butyrylcholinesterase (hBChE) | IC₅₀ = 0.828 µM |
| Pyrazolo[4,3-c]pyridine sulfonamides | Human Carbonic Anhydrase I (hCA I) | Kᵢ values ranging from 58.8 to 8010 nM |
Modulation of Ion Channel Activity in Recombinant Systems
The modulation of ion channels by pyridine-containing compounds has been a subject of investigation. nih.gov While direct electrophysiological data on this compound in recombinant systems is not available, the broader class of compounds offers some insights. Ion channels are crucial for a multitude of physiological processes, and their modulation can have significant therapeutic implications. nih.gov
Electrophysiological techniques, such as patch-clamping, are standard methods for studying the effects of compounds on ion channel function in recombinant systems, where a specific ion channel is expressed in a host cell line. nih.govnih.gov These studies can reveal whether a compound acts as a blocker, opener, or modulator of the channel's gating properties.
Given the structural components of this compound, particularly the bulky lipophilic diphenylmethyl group, it could hypothetically interact with the lipid-facing domains of transmembrane ion channels or access binding sites within the channel pore. However, without experimental data, its specific effects on any particular ion channel remain speculative.
Studies on Cellular Responses in Mammalian Cell Culture Models
Cell Viability and Proliferation Assays in Research Lines
The cytotoxic potential of chlorinated pyridine derivatives has been explored in several cancer cell lines. A study on hydroxylated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs, which were further modified by the introduction of a chlorine atom, demonstrated significant cytotoxic effects. nih.gov These chlorinated compounds were particularly potent against the T47D breast cancer cell line. nih.gov
The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%. The IC₅₀ values for these chlorinated indenopyridine analogues against various cancer cell lines are presented in the table below.
It is plausible that this compound could also exhibit cytotoxic activity due to the presence of the chlorodiphenylmethyl moiety, which can act as an alkylating agent. However, its specific potency against different cell lines would need to be determined experimentally.
Table 3: Cytotoxicity of Chlorinated Diphenyl-Pyridine Analogues in Cancer Cell Lines This table presents data from research analogues and does not represent the cytotoxic profile of this compound.
| Cell Line | Analogue Compound | Cytotoxicity (IC₅₀) |
| HCT15 (Colon Cancer) | Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Data not specified in abstract |
| T47D (Breast Cancer) | Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Potent activity reported |
| HeLa (Cervical Cancer) | Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Data not specified in abstract |
Investigations into Signal Transduction Pathway Perturbations
The modulation of intracellular signal transduction pathways by exogenous small molecules is a cornerstone of pharmacological research. nih.gov Natural compounds, for example, have been shown to influence a variety of signaling cascades, leading to outcomes such as cell cycle arrest and apoptosis. nih.gov
While there is no specific research detailing the effects of this compound on signal transduction pathways, its potential to induce cellular stress, for instance through alkylation of cellular nucleophiles, could trigger a range of signaling responses. These could include pathways involved in DNA damage response, cell cycle checkpoints, and apoptosis.
Investigating the impact of this compound on key signaling proteins, such as kinases and transcription factors, through techniques like Western blotting or reporter gene assays, would be necessary to elucidate its mechanism of action at the cellular level. Without such studies, any discussion of its effects on signal transduction remains speculative.
Preclinical Pharmacological Principles in Relevant Animal Models (Non-Human)
The preclinical evaluation of a novel chemical entity in animal models is fundamental to understanding its potential as a therapeutic agent. This phase of research is designed to elucidate the compound's pharmacokinetic properties—how the body affects the drug—and its pharmacodynamic effects—how the drug affects the body. For this compound and its direct research analogues, there is a conspicuous absence of such detailed in vivo studies.
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models such as rats, mice, or dogs is not available in the reviewed literature. Consequently, key pharmacokinetic parameters, including tissue-specific accumulation and the metabolic pathways involved in its breakdown and clearance, remain uncharacterized.
To provide a conceptual framework, the distribution and metabolism of structurally related, albeit distinct, diphenylmethyl-containing compounds can offer some insight. For instance, studies on compounds with a diphenylmethylpiperidine core, such as pipradrol, indicate that these types of molecules can cross the blood-brain barrier and are subject to hepatic metabolism. However, it is crucial to note that direct extrapolation of these findings to this compound is not scientifically valid due to differences in the heterocyclic ring (pyridine vs. piperidine) and the presence of a chloro- substitution.
Without empirical data, a data table for the distribution and metabolism of this compound cannot be constructed.
The therapeutic potential of a compound is typically assessed in animal models that mimic specific human diseases. Given the structural similarities of some diphenylmethylpyridine analogues to centrally acting agents, it could be hypothesized that this compound might be investigated in models of neurological or psychiatric disorders.
In the absence of any reported in vivo efficacy studies, a data table summarizing the effects of this compound in disease-specific animal models cannot be generated.
Analytical Methodologies for the Characterization and Quantification of 4 Chlorodiphenylmethyl Pyridine Hydrochloride
Chromatographic Techniques for Separation and Purity Determination in Research Samples
Chromatographic methods are fundamental for separating 4-(Chlorodiphenylmethyl)pyridine (B3052555) hydrochloride from impurities, starting materials, and byproducts. These techniques are crucial for assessing the purity of research and bulk samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The inherent polarity of the pyridine (B92270) ring and the significant non-polarity of the two phenyl groups make reversed-phase HPLC an ideal method.
In a typical reversed-phase setup, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. Due to the bulky and hydrophobic nature of the diphenylmethyl group, a mobile phase with a high organic solvent content, such as acetonitrile (B52724) or methanol (B129727) mixed with water, is generally required for elution. sielc.com An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the pyridine nitrogen is protonated, which results in sharper peaks and more reproducible retention times. sielc.com Detection is commonly achieved using a UV detector, as the phenyl and pyridine rings are strong chromophores. sielc.com The purity of a sample is determined by comparing the area of the main peak to the total area of all observed peaks.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally less suitable for the direct analysis of hydrochloride salts due to their low volatility and thermal instability. At elevated temperatures required for GC, this compound is likely to decompose. However, GC can be employed for the analysis of the free base, 4-(Chlorodiphenylmethyl)pyridine, or for volatile impurities that may be present in the sample.
For the analysis of the free base, a GC system equipped with a capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. The high boiling point of the compound would necessitate a high oven temperature program. Derivatization to create more volatile analogs is another strategy, although less common for routine purity analysis. GC-MS is particularly powerful for identifying volatile impurities by comparing their mass spectra to library data.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method provides specific information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons on the two phenyl rings would appear as a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The two pairs of protons on the pyridine ring would also be in the aromatic region but shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen atom (likely in the δ 7.8-8.8 ppm range). tandfonline.com The single methine proton (the one attached to the carbon bearing the chlorine and two phenyl groups) would likely appear as a singlet further upfield. The solvent of choice is typically DMSO-d₆ or D₂O, in which the hydrochloride salt is soluble.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. One would expect to see signals for the methine carbon, the carbons of the two equivalent phenyl rings (ipso, ortho, meta, and para positions), and the carbons of the pyridine ring. nih.gov The chemical shifts would be indicative of their electronic environment. For instance, the pyridine carbons adjacent to the nitrogen would be significantly deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Chlorodiphenylmethyl)pyridine Moiety
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl Protons | 7.2 - 7.5 (m, 10H) | 125 - 145 |
| Pyridine Protons (α to N) | ~8.8 (d, 2H) | ~150 |
| Pyridine Protons (β to N) | ~7.8 (d, 2H) | ~124 |
| Methine Proton (-CH-) | ~6.5 (s, 1H) | ~70 |
Note: Predicted values are based on data for structurally similar compounds and are for the free base. Protonation of the pyridine nitrogen in the hydrochloride salt will cause downfield shifts, particularly for the pyridine and methine protons.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can analyze the intact cation.
The ESI mass spectrum would be expected to show a prominent peak for the molecular ion [M]+, which corresponds to the cationic part of the molecule, 4-(Chlorodiphenylmethyl)pyridinium. This would have a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation. A major fragmentation pathway would likely be the loss of a chlorine radical or HCl, followed by the fragmentation of the diphenylmethyl or pyridine moieties. chemguide.co.uknih.gov A key fragment would be the tropylium-like diphenylmethyl cation at m/z 167. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). chemicalbook.com The presence of the hydrochloride salt may also give rise to broad N-H stretching bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated systems of the phenyl and pyridine rings in this compound would result in strong UV absorption. Typically, pyridine derivatives show strong absorption bands around 250-270 nm. sielc.comlibretexts.org The diphenylmethyl substituent would also contribute to the absorption in this region. This technique is particularly useful for quantitative analysis using a calibration curve, following Beer-Lambert's law.
Advanced Analytical Techniques for Impurity Profiling and Stability Assessment
The comprehensive impurity profiling and stability assessment of active pharmaceutical ingredients (APIs) such as this compound are fundamental to ensuring drug quality, safety, and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous testing to identify and quantify impurities that may arise during synthesis, purification, and storage. sapub.orgsemanticscholar.org Advanced analytical techniques are indispensable for this purpose, enabling the detection of trace-level impurities and the elucidation of degradation pathways. molnar-institute.com Stability assessment is primarily conducted through forced degradation studies, which provide critical insights into the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods. researchgate.netnih.gov
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to light, as well as treatment with acidic, basic, and oxidizing agents. sapub.orgbiomedres.us The objective is to generate potential degradation products, which can then be identified and characterized. nih.gov This process is crucial for establishing degradation pathways and demonstrating the specificity of analytical methods developed to monitor the stability of the compound. biomedres.us The conditions for these studies are selected to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradation products not typically seen under normal storage conditions. sapub.org
Table 1: Representative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temperature to 80°C for several hours | To identify acid-labile degradation products. nih.gov |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temperature to 80°C for several hours | To identify base-labile degradation products. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | To identify products of oxidative degradation. |
| Thermal Degradation | Dry Heat | 80°C to 105°C for up to 48 hours | To assess the intrinsic thermal stability of the solid-state drug. lcms.cz |
| Photostability | Exposure to UV and visible light | As per ICH Q1B guidelines | To evaluate light sensitivity and identify photolytic degradation products. |
Following forced degradation, a suite of advanced and often hyphenated analytical techniques is employed to separate and characterize the API from its impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the most powerful and widely used technique for impurity profiling. semanticscholar.orgiajps.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques provide the high-resolution separation of the parent compound from its closely related impurities and degradation products. researcher.life The development of a stability-indicating HPLC/UPLC method ensures that all significant degradation products are effectively resolved from the main peak and from each other. nih.gov
Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of impurities. nih.govresearchgate.net It can generate characteristic "fingerprints" for impurities, consisting of a precursor ion mass and several product ion masses, which aids in structural identification even when a reference standard is unavailable. nih.gov This is particularly valuable for identifying and quantifying potentially genotoxic impurities to parts-per-million (ppm) levels. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with LC (LC-Q-TOF-MS) provide highly accurate mass measurements. nih.govrsc.org This capability is crucial for determining the elemental composition of unknown degradation products, allowing for a confident structural elucidation by comparing fragmentation patterns of the degradants with that of the parent drug. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, primarily used for the analysis of volatile and semi-volatile impurities. semanticscholar.org This includes residual solvents from the manufacturing process, which must be controlled according to regulatory limits. Headspace GC-MS is often employed for its enhanced sensitivity in detecting these volatile compounds. molnar-institute.com
The data generated from these advanced techniques provide a comprehensive impurity profile and a detailed understanding of the stability of this compound. The findings from forced degradation studies, as illustrated in the representative data below, are essential for elucidating degradation pathways.
Table 2: Representative Impurity Profile Data from LC-MS Analysis Following Forced Degradation
Note: The following data is representative of the type of results obtained from forced degradation studies of similar pyridine hydrochloride compounds and is for illustrative purposes.
| Impurity ID | Retention Time (min) | Experimental m/z [M+H]⁺ | Plausible Structure/Modification | Observed Under Stress Condition |
| DP-1 | 4.8 | 282.08 | Hydrolysis Product (loss of Cl, addition of OH) | Acidic, Basic Hydrolysis |
| DP-2 | 5.5 | 296.09 | Oxidation Product (addition of Oxygen) | Oxidative (H₂O₂) |
| DP-3 | 6.2 | 262.12 | Dechlorination Product | Photolytic |
| DP-4 | 7.1 | 298.07 | N-Oxide Formation | Oxidative (H₂O₂) |
This systematic approach, combining controlled stress studies with high-resolution analytical technologies, is critical for building a complete chemical profile of this compound, thereby ensuring its quality and stability throughout its lifecycle. lcms.czdphen1.com
Future Research Directions and Translational Perspectives for 4 Chlorodiphenylmethyl Pyridine Hydrochloride
Development of Advanced Analogues with Enhanced Specificity for Research Probes
The core structure of 4-(chlorodiphenylmethyl)pyridine (B3052555) hydrochloride serves as an excellent starting point for the development of advanced chemical analogues. Synthetic chemists are increasingly focused on creating new analogues from pyridine (B92270) templates to investigate their mechanisms of action and uncover new pharmaceutical leads. nih.gov By systematically modifying the diphenylmethyl and pyridine components, researchers can generate a library of derivative compounds. These modifications could include altering the substituents on the phenyl rings or modifying the pyridine ring itself to fine-tune the molecule's steric and electronic properties.
The goal of creating such analogues would be to produce highly specific research probes. These probes are invaluable tools for studying the function of proteins and other biological targets. For instance, the furo[3,2-b]pyridine (B1253681) scaffold, a related bicyclic heterocycle, has been successfully used to generate potent and highly selective inhibitors of specific kinases, which are important targets in cancer research. researchgate.net Similarly, analogues of 4-(chlorodiphenylmethyl)pyridine hydrochloride could be designed to target specific enzymes or receptors, helping to elucidate their roles in cellular pathways and disease processes. The development of such targeted probes is a critical step in validating new targets for therapeutic intervention.
Integration into High-Throughput Screening Platforms for Discovery Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds against specific biological targets to identify "hit" molecules with desired activity. springernature.com Large-scale HTS initiatives by academic, governmental, and industrial laboratories generate vast amounts of data on how chemicals interact with biomolecular targets, providing insights into potential toxicity and therapeutic mechanisms. springernature.com
A library of analogues derived from the this compound scaffold would be ideally suited for integration into HTS campaigns. nih.govnih.gov By including these novel compounds in large chemical databases, researchers can screen for activity across a wide array of biological assays. This unbiased approach increases the probability of discovering unexpected biological activities or novel lead compounds for diseases. mdpi.com The data generated from these screens can then inform structure-activity relationship (SAR) studies, guiding the further optimization of hit compounds into more potent and selective drug candidates.
Refinement of Computational Models for Predictive Chemistry and Biology
Computational chemistry offers powerful tools for predicting the properties and biological activity of molecules, thereby accelerating the research and development process. researchgate.net Techniques like Density Functional Theory (DFT) can be used to investigate the structural, thermodynamic, and spectral characteristics of pyridine derivatives. researchgate.netijcrt.org Such computational studies provide deep insights into the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy gap), and chemical reactivity. ijcrt.org
For this compound and its future analogues, computational models can be developed and refined to predict their behavior. nih.gov Molecular docking simulations, for example, can predict how these compounds might bind to the active site of a target protein, offering a rationale for observed biological activity and guiding the design of new analogues with improved affinity. researchgate.net These in silico methods save significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success. mdpi.com
Table 1: Applications of Computational Modeling in the Study of Pyridine-Based Scaffolds
| Computational Method | Predicted Property | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties (HOMO/LUMO), electrostatic potential. researchgate.netijcrt.org | Understanding molecular stability, reactivity, and spectral characteristics to guide synthesis and characterization. ijcrt.org |
| Molecular Docking | Binding affinity, binding mode, non-bonding interactions with target proteins. researchgate.net | Identifying potential biological targets and predicting the potency of novel analogues. nih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Modeling | Correlation between chemical structure and biological activity. | Guiding the optimization of lead compounds to enhance efficacy and selectivity. nih.gov |
Exploration of this compound as a Lead Scaffold for Chemical Biology Tools
A "lead scaffold" is a core molecular structure that serves as the foundation for developing a series of new compounds with therapeutic or biological research applications. The pyridine ring system is one of the most vital scaffolds in drug design. nih.gov Given the prevalence of the pyridine motif in clinically useful agents, the this compound structure is a strong candidate for exploration as a lead scaffold. nih.govnih.gov
Its utility lies in its synthetic tractability and the three-dimensional architecture provided by the diphenylmethyl group. This structure can be systematically decorated with different functional groups to create a diverse set of chemical biology tools. These tools could be designed to modulate specific biological pathways, such as the Hedgehog signaling pathway, or to act as inhibitors for enzymes like kinases. researchgate.net The development of novel compounds from this scaffold could lead to new fungicides, antibacterial agents, or antiviral compounds, addressing the ongoing challenge of multidrug-resistant pathogens. nih.govmdpi.com Ultimately, the exploration of this compound as a lead scaffold provides a strategic basis for the innovation of new and effective therapeutic agents. researchgate.net
Q & A
Q. What are the common synthetic routes for 4-(Chlorodiphenylmethyl)pyridine hydrochloride, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Nucleophilic Substitution : Reacting 4-(diphenylmethyl)pyridine with chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions. Polar aprotic solvents like DMF or DMSO enhance reactivity at elevated temperatures (80–100°C) .
- Friedel-Crafts Alkylation : Using AlCl₃ as a catalyst to introduce the chlorodiphenylmethyl group to pyridine derivatives.
Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and controlled reaction times to avoid over-chlorination. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the chlorodiphenylmethyl group (δ 4.5–5.5 ppm for CH).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 340.1 (C₁₈H₁₅ClN⁺HCl) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry.
- Elemental Analysis : Validates Cl content (~20.8% for C₁₈H₁₅Cl₂N).
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution reactions involving the chlorodiphenylmethyl group to minimize by-products?
- Methodological Answer : By-product formation (e.g., di-substituted or oxidized products) is mitigated by:
- Solvent Selection : Use DMSO for polar transition states, reducing side reactions .
- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity.
- Catalytic Additives : Add KI (0.1–1 mol%) to enhance chloride ion mobility.
- In-situ Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., receptor binding affinity) arise from:
- Purity Variations : Impurities (>5%) skew assays; rigorous purification (HPLC, ≥99%) is critical .
- Solvent Effects : DMSO vs. aqueous buffers alter solubility and bioavailability. Standardize solvent systems .
- Structural Analogues : Compare with diphenylpyraline derivatives (e.g., diphenylmethoxy groups) to isolate the chlorodiphenylmethyl moiety’s role .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values from multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
Q. How does the chlorodiphenylmethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound hydrolyzes in acidic conditions (pH <3) via cleavage of the C-Cl bond. Buffered solutions (pH 6–8) in PBS or Tris-HCl enhance stability .
- Thermal Stability : Decomposition occurs above 150°C. Lyophilization or storage at –20°C in amber vials prevents thermal/photo-degradation .
- Hygroscopicity : The hydrochloride salt is hygroscopic; store in desiccators with silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
